Molecular weight and formula of Fmoc-4-aminomethyl-piperidine hydrochloride
Molecular weight and formula of Fmoc-4-aminomethyl-piperidine hydrochloride
An In-depth Technical Guide to 1-Fmoc-4-aminomethyl-piperidine Hydrochloride: A Core Building Block in Modern Synthesis
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 1-Fmoc-4-aminomethyl-piperidine hydrochloride. This bifunctional building block is a cornerstone reagent in solid-phase peptide synthesis (SPPS) and serves as a versatile scaffold in medicinal chemistry. Its unique architecture, featuring a piperidine core, a protected ring nitrogen, and a reactive primary amine, allows for the strategic construction of complex molecular entities. We will explore its fundamental properties, detail validated protocols for its use, and provide expert insights into its applications, ensuring a thorough understanding of its role in contemporary research and development.
Core Physicochemical Properties
A precise understanding of the physicochemical properties of 1-Fmoc-4-aminomethyl-piperidine hydrochloride is critical for its effective use, from calculating reaction stoichiometries to selecting appropriate analytical methods. The fluorenylmethyloxycarbonyl (Fmoc) group on the piperidine nitrogen provides robust, base-labile protection, which is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains in peptide synthesis.[1][2]
| Property | Value | Source(s) |
| Chemical Formula | C21H25ClN2O2 | [3] |
| Molecular Weight | 372.89 g/mol | [1][3] |
| CAS Number | 391248-14-9 | [3] |
| Appearance | White to off-white crystalline powder | [1] |
| Purity | ≥99% (HPLC) | [1] |
| Melting Point | >121 °C (decomposition) | [1] |
| Solubility | Soluble in common organic solvents like DMF | [1] |
Strategic Applications in Synthesis
The utility of 1-Fmoc-4-aminomethyl-piperidine hydrochloride stems from its bifunctional nature, enabling its use as both a linker and a structural component in diverse synthetic strategies.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, this reagent is invaluable for introducing a piperidine moiety into a peptide sequence. This can serve multiple purposes: acting as a non-natural amino acid to induce specific secondary structures, or functioning as a linker to attach reporter molecules, such as dyes or biotin. The Fmoc group on the piperidine nitrogen ensures its stability throughout the synthesis cycles until it is intentionally removed.[1]
The standard Fmoc-SPPS workflow involves the iterative deprotection of the N-terminal Fmoc group with a mild base, typically a solution of piperidine in DMF, followed by the coupling of the next Fmoc-protected amino acid.[4][5]
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
This protocol describes the coupling of 1-Fmoc-4-aminomethyl-piperidine (as the free amine, generated in situ) to a resin-bound peptide with a free N-terminal carboxyl group.
Materials:
-
Peptide-resin (e.g., Wang or Rink Amide resin)
-
1-Fmoc-4-aminomethyl-piperidine hydrochloride
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Washing solvents: Dichloromethane (DCM), DMF
-
Deprotection solution: 20% piperidine in DMF (v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 1 hour in a reaction vessel.[4]
-
Fmoc Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc group, remove it by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15-20 minutes.[6] This step exposes the free amine for the subsequent coupling reaction.
-
Washing: Thoroughly wash the resin to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6] Perform sequential washes with DMF (3x), DCM (3x), and DMF (3x).
-
Activation and Coupling:
-
In a separate vessel, dissolve 1-Fmoc-4-aminomethyl-piperidine hydrochloride (3 eq. relative to resin loading) and HATU (2.9 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to this solution. The DIPEA serves two crucial roles: it neutralizes the hydrochloride salt to generate the free amine and provides the basic environment required for the activation of the carboxyl group by HATU.
-
Immediately add the activated solution to the washed, deprotected peptide-resin.
-
-
Reaction: Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative method like the Kaiser test to check for the presence of free primary amines.[6]
-
Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
Caption: Workflow for incorporating 1-Fmoc-4-aminomethyl-piperidine into a peptide chain.
Scaffold for Drug Discovery
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable pharmacokinetic properties. 1-Fmoc-4-aminomethyl-piperidine hydrochloride is an excellent starting point for building libraries of piperidine-containing compounds.[1] After its incorporation into a molecule, the exocyclic primary amine can be deprotected (if it was previously protected) or used directly for further functionalization, while the piperidine nitrogen remains protected by the Fmoc group. Alternatively, the Fmoc group can be removed to allow for derivatization at the ring nitrogen.
This dual functionality allows for the systematic exploration of chemical space around the piperidine core, which is a key strategy in lead optimization.
Caption: Synthetic diversification using the primary amine of the piperidine building block.
Safety and Handling
As with all laboratory chemicals, 1-Fmoc-4-aminomethyl-piperidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8][9] It is stable under recommended storage conditions (cool, dry place) but should be kept away from strong oxidizing agents and strong acids.[9][10]
Conclusion
1-Fmoc-4-aminomethyl-piperidine hydrochloride is a high-purity, versatile, and essential reagent for advanced chemical synthesis. Its well-defined properties and predictable reactivity make it a reliable tool for both peptide chemists seeking to introduce structural diversity and medicinal chemists designing novel therapeutics. The robust Fmoc protection strategy, combined with the reactive primary amine, provides a powerful platform for constructing complex molecules with precision and control. The protocols and strategic insights provided herein are designed to empower researchers to fully leverage the potential of this important building block.
References
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(Fmoc-4-aminomethyl)piperidine hydrochloride. Chem-Impex. [Link]
-
1-Fmoc-4-(Aminomethyl)piperidine hydrochloride. Sunway Pharm Ltd. [Link]
-
Safety Data Sheet. AAPPTec, LLC. [Link]
-
4-N-Fmoc-aminopiperidine hydrochloride. Chem-Impex. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Safety Data Sheet for 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid. AAPPTec, LLC. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]
-
Methods for Removing the Fmoc Group. Humana Press. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. National Institutes of Health (NIH). [Link]
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- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Fmoc-4-(Aminomethyl)piperidine hydrochloride - CAS:391248-14-9 - Sunway Pharm Ltd [3wpharm.com]
- 4. chem.uci.edu [chem.uci.edu]
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